methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a 5-oxo group, a methyl ester at position 3, and a benzyl substituent at position 1 bearing a 3-ethoxy group. Its synthesis typically involves esterification and alkylation steps, similar to related analogs .
Properties
IUPAC Name |
methyl 1-[(3-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-20-13-6-4-5-11(7-13)9-16-10-12(8-14(16)17)15(18)19-2/h4-7,12H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKMTNOKTZDEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN2CC(CC2=O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Methyl 1-(4-Methoxybenzyl)-5-oxopyrrolidine-3-carboxylate (CAS 149505-71-5)
- Substituent : 4-Methoxybenzyl group.
- Key Differences: The methoxy group at the para-position (vs.
- Synthesis: Prepared via esterification with H$2$SO$4$ in methanol, yielding 85% product .
- Physical Properties : Higher melting point (142–143°C) compared to ethoxy analogs due to enhanced crystallinity from para-substitution .
Methyl 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 139731-96-7)
- Substituent : 5-Chloro-2-hydroxyphenyl group.
- Key Differences : The chloro and hydroxyl groups introduce strong electron-withdrawing effects and hydrogen-bonding capacity, increasing polarity and solubility in aqueous media.
- Bioactivity : Demonstrated antioxidative properties in derivatives, unlike the ethoxy analog .
Methyl 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
Variations in Ester Groups and Core Structure
Ethyl 5-Oxopyrrolidine-3-carboxylate Derivatives
- Example : 1-(2-Methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 407634-05-3).
- Key Differences : Ethyl ester vs. methyl ester in the target compound reduces steric hindrance but increases lipophilicity. The methoxyethyl chain introduces conformational flexibility .
Methyl 1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylate
- Substituent : 4-(Methoxycarbonyl)phenyl group.
Heterocyclic Hybrid Derivatives
Methyl 1-(1,3-Benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxylate (CAS 1239764-72-7)
- Substituent : Benzothiazole ring fused to pyrrolidine.
Structural and Spectral Comparisons
NMR Spectral Features
IR Spectroscopy
- Carbonyl Stretching : All analogs show strong C=O stretches at 1660–1740 cm$^{-1}$ for the ester and ketone groups .
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